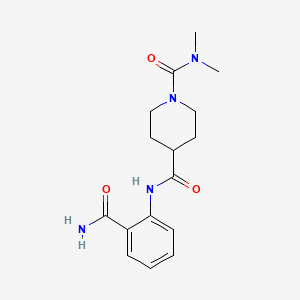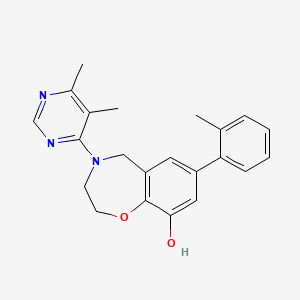![molecular formula C28H28N2O6 B5312464 5-(3,4-DIMETHOXYPHENYL)-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B5312464.png)
5-(3,4-DIMETHOXYPHENYL)-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-DIMETHOXYPHENYL)-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-DIMETHOXYPHENYL)-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrole Ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Hydroxy Group: This step may involve selective hydroxylation using reagents like osmium tetroxide or other oxidizing agents.
Attachment of the Benzoyl Group: This can be done through Friedel-Crafts acylation using an appropriate acyl chloride in the presence of a Lewis acid catalyst.
Addition of the Pyridin-3-Ylmethyl Group: This step may involve a nucleophilic substitution reaction where a pyridine derivative is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3,4-DIMETHOXYPHENYL)-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activities. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-(3,4-DIMETHOXYPHENYL)-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The hydroxy and carbonyl groups may form hydrogen bonds with biological molecules, while the aromatic rings may participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(3,4-DIMETHOXYPHENYL)-4-(4-METHOXY-2-METHYLBENZOYL)-3-HYDROXY-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 5-(3,4-DIMETHOXYPHENYL)-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-1-[(PYRIDIN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
Uniqueness
The uniqueness of 5-(3,4-DIMETHOXYPHENYL)-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups and their spatial arrangement. This unique structure allows for specific interactions with molecular targets, making it distinct from similar compounds.
Propriétés
IUPAC Name |
(4E)-5-(3,4-dimethoxyphenyl)-4-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O6/c1-5-36-20-9-10-21(17(2)13-20)26(31)24-25(19-8-11-22(34-3)23(14-19)35-4)30(28(33)27(24)32)16-18-7-6-12-29-15-18/h6-15,25,31H,5,16H2,1-4H3/b26-24+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTVMPVPJIKHQR-SHHOIMCASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=C(C=C4)OC)OC)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=C(C=C4)OC)OC)/O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]sulfonyl-4H-1,4-benzoxazin-3-one](/img/structure/B5312394.png)
![1-[(ethylamino)carbonyl]-4-(2-naphthyloxy)-4-piperidinecarboxylic acid](/img/structure/B5312396.png)

![4-[4-(1H-imidazol-1-yl)benzyl]-2-morpholinecarboxylic acid](/img/structure/B5312401.png)
![4-(hydroxymethyl)-1-{5-[(4-methyl-1-piperidinyl)methyl]-2-furoyl}-4-azepanol](/img/structure/B5312406.png)

![2-[5-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5312427.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-methyl-N-(2-pyrazinylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5312430.png)
![3-(2-hydroxyethyl)-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5312435.png)
![1-{[ethyl(methyl)amino]acetyl}-4-(2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5312437.png)
![N-[1-(1H-indol-2-yl)ethyl]-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5312441.png)


![4-({(2R,5S)-5-[(5-fluoropyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)thiomorpholine](/img/structure/B5312466.png)
